molecular formula C11H21NSn B12562056 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 200350-61-4

8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B12562056
CAS No.: 200350-61-4
M. Wt: 286.00 g/mol
InChI Key: DTHFFJJKAABINB-UHFFFAOYSA-N
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Description

8-Methyl-4-(trimethylstannyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound that features a unique structure with a stannyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the stannyl group: The stannyl group can be introduced via a stannylation reaction, where a trimethylstannyl reagent is used to replace a suitable leaving group on the bicyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form organotin oxides.

    Substitution: The stannyl group can be substituted with other functional groups using suitable reagents.

    Reduction: The bicyclic core can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Oxidation: Organotin oxides.

    Substitution: Various substituted derivatives depending on the reagent used.

    Reduction: Reduced bicyclic derivatives.

Scientific Research Applications

8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its stannyl group and bicyclic core. The stannyl group can participate in coordination with metal centers, while the bicyclic core can interact with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-2-ene: Lacks the stannyl group but shares the bicyclic core.

    4-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]octane: Similar structure but with different substitution patterns.

Uniqueness

8-Methyl-4-(trimethylstannyl)-8-azabicyclo[32

Properties

CAS No.

200350-61-4

Molecular Formula

C11H21NSn

Molecular Weight

286.00 g/mol

IUPAC Name

trimethyl-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-2-yl)stannane

InChI

InChI=1S/C8H12N.3CH3.Sn/c1-9-7-3-2-4-8(9)6-5-7;;;;/h2-4,7-8H,5-6H2,1H3;3*1H3;

InChI Key

DTHFFJJKAABINB-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C=C2)[Sn](C)(C)C

Origin of Product

United States

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